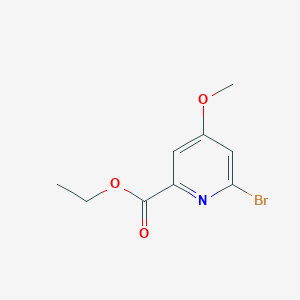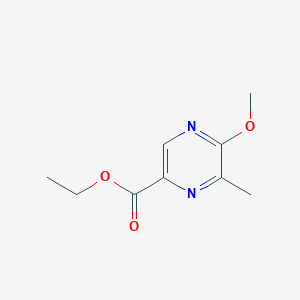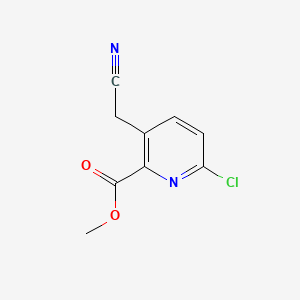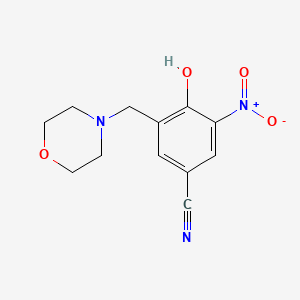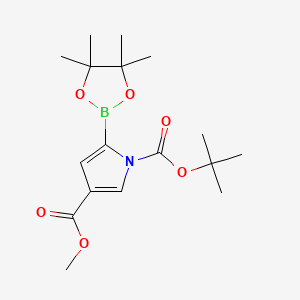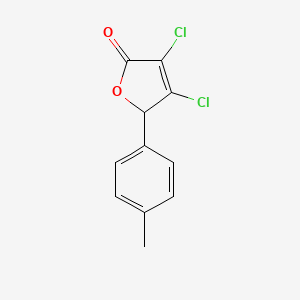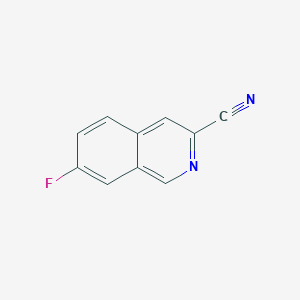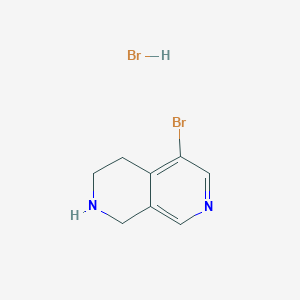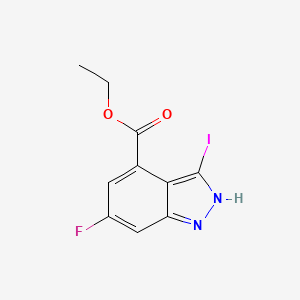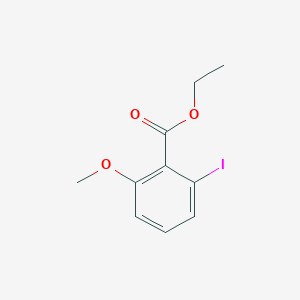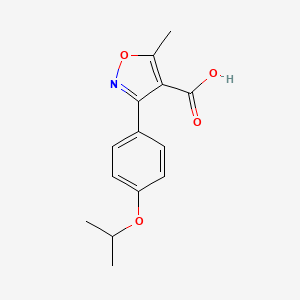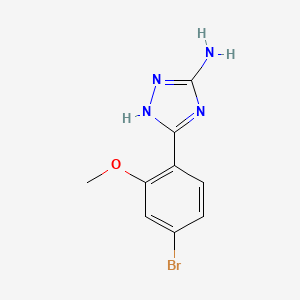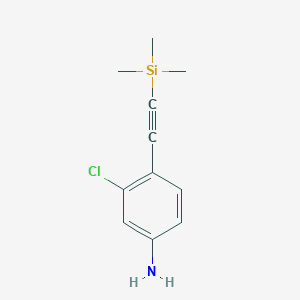
3-Chloro-4-((trimethylsilyl)ethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15ClNSi It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a trimethylsilyl-ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline typically involves a multi-step process:
Starting Material: The synthesis begins with 3-chloroaniline.
Formation of Ethynyl Group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Chloro-4-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in further coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives.
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduced products may include amines or other hydrogenated derivatives.
科学研究应用
3-Chloro-4-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline depends on its specific application:
Molecular Targets: It can interact with various molecular targets, including enzymes and receptors, depending on its structural modifications.
Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes or signaling molecules.
相似化合物的比较
Similar Compounds
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the chlorine atom.
3-Chloroaniline: Similar structure but lacks the trimethylsilyl-ethynyl group.
4-((Trimethylsilyl)ethynyl)benzenamine: Another derivative with similar functional groups.
属性
分子式 |
C11H14ClNSi |
|---|---|
分子量 |
223.77 g/mol |
IUPAC 名称 |
3-chloro-4-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14ClNSi/c1-14(2,3)7-6-9-4-5-10(13)8-11(9)12/h4-5,8H,13H2,1-3H3 |
InChI 键 |
WAZWFIOLSVFUSU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


